Ethalfluralin
Overview
Description
Ethalfluralin is a dinitroaniline-type herbicide widely used in agriculture to control a variety of weeds. It has been the subject of various studies to understand its effects on crops, weeds, and the environment. For instance, research has shown that ethalfluralin can affect the incidence and severity of net blotch disease of peanut pods, suggesting a potential interaction with actinomycetes involved in the disease . Additionally, ethalfluralin has been evaluated for its weed control efficacy in crops like potatoes, where it has been combined with other herbicides to improve performance .
Synthesis Analysis
Molecular Structure Analysis
Ethalfluralin's molecular structure is characterized by the presence of nitro groups and a trifluoromethyl group attached to a benzene ring, which is a common feature among dinitroaniline herbicides. This structure is crucial for its herbicidal activity, as it disrupts mitosis in target plants .
Chemical Reactions Analysis
The degradation of ethalfluralin in the atmosphere has been studied, revealing that it undergoes photolysis under solar radiation. The photolysis rate coefficient and the rate coefficients for reactions with hydroxyl radicals and ozone have been determined, indicating that photolysis is the main degradation pathway in the atmosphere . This information is essential for understanding the environmental fate of ethalfluralin.
Physical and Chemical Properties Analysis
Ethalfluralin's physical and chemical properties, such as its solubility, volatility, and stability, are important for its application as a herbicide. While specific properties are not detailed in the provided papers, the studies suggest that ethalfluralin can be applied preemergence or preplant incorporated to crops like peanuts and potatoes without significant injury at certain rates . However, higher rates can lead to crop injury and reduced yields, indicating a dose-dependent effect .
Relevant Case Studies
Several case studies have been conducted to evaluate the impact of ethalfluralin on crops and the environment. For example, ethalfluralin has been shown to impair implantation by affecting mitochondrial viability and function during early pregnancy in porcine cell lines, which raises concerns about its potential effects on reproductive health . In agriculture, ethalfluralin has been used to control weeds in potato cultivation, but its efficacy varies depending on the weed species and the combination with other herbicides . Additionally, resistance issues have been observed in green foxtail, where a resistant biotype was found to be less sensitive to ethalfluralin, highlighting the need for diverse weed management strategies .
Scientific Research Applications
Residue Analysis in Agriculture : Shackelford et al. (2000) developed a method for determining ethalfluralin residues in canola seed, meal, and oil. This method, which uses capillary gas chromatography with mass selective detection, has applications in monitoring herbicide residues in agricultural products (Shackelford, McCormick, West, & Turner, 2000).
Atmospheric Degradation : Muñoz et al. (2014) studied the gas-phase degradation of ethalfluralin under atmospheric conditions. They found that its removal from the atmosphere is primarily through photolysis, providing insights into its environmental fate and impact on air quality (Muñoz et al., 2014).
Agricultural Weed Control : Tonks et al. (2000) conducted field studies assessing weed control and potato tolerance to ethalfluralin. They found that ethalfluralin, especially when combined with other herbicides, effectively controlled various weeds in potato crops (Tonks, Eberlein, & Guttieri, 2000).
Forage Legume Tolerance : Fraser et al. (2003) evaluated the effects of ethalfluralin on annual forage legumes. They suggested that ethalfluralin has potential for weed control in crops like alfalfa and peas without significantly harming the legumes themselves (Fraser, Moyer, Topinka, & McCartney, 2003).
Environmental Monitoring and Assessment : Thriveni et al. (2009) developed an electroanalytical method for determining ethalfluralin in environmental matrices, contributing to environmental monitoring of herbicide residues (Thriveni, Kumar, Lee, & Sreedhar, 2009).
Impact on Soil Residue : Karasali et al. (2016) focused on evaluating pesticide residues in soil, including ethalfluralin, following conventional and low-input crop management. They observed a significant reduction in herbicide levels after implementing low-input management techniques (Karasali, Marousopoulou, & Machera, 2016).
Safety And Hazards
properties
IUPAC Name |
N-ethyl-N-(2-methylprop-2-enyl)-2,6-dinitro-4-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3O4/c1-4-17(7-8(2)3)12-10(18(20)21)5-9(13(14,15)16)6-11(12)19(22)23/h5-6H,2,4,7H2,1,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFJIKYUEPWBMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=C)C)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8032386 | |
Record name | Ethalfluralin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8032386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid with a mild odor of amines; [HSDB] Yellow to orange solid; Emulsifiable concentrate (~33% active ingredient): yellowish orange liquid; [EFSA] | |
Record name | Ethalfluralin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9449 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Boiling Point |
Decomposes at 256 °C | |
Record name | ETHALFLURALIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7545 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In acetone, acetonitrile, benzene, chloroform, dichloromethane, xylene >500, methanol 82-100 (all in g/L, 25 °C), In water, 0.3 mg/L at 25 °C | |
Record name | ETHALFLURALIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7545 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000878 [mmHg], 8.8X10-5 mm Hg at 25 °C | |
Record name | Ethalfluralin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9449 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | ETHALFLURALIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7545 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Ethalfluralin | |
Color/Form |
Yellow crystalline solid | |
CAS RN |
55283-68-6 | |
Record name | Ethalfluralin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55283-68-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethalfluralin [ANSI:BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055283686 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, N-ethyl-N-(2-methyl-2-propen-1-yl)-2,6-dinitro-4-(trifluoromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethalfluralin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8032386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethalfluralin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.131 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHALFLURALIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51DKA727XQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ETHALFLURALIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7545 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
55-56 °C | |
Record name | ETHALFLURALIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7545 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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